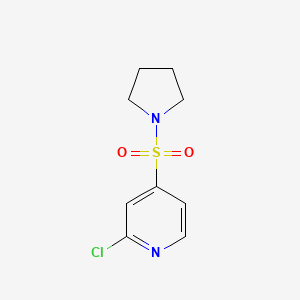

2-Chloro-4-(pyrrolidine-1-sulfonyl)pyridine

Beschreibung

Nomenclature and Structural Classification

The compound 2-chloro-4-(pyrrolidine-1-sulfonyl)pyridine belongs to the class of pyridine-sulfonamide derivatives . Its systematic IUPAC name reflects its structural features:

- Pyridine core : A six-membered aromatic ring with one nitrogen atom.

- Chloro substituent : A chlorine atom at the 2-position of the pyridine ring.

- Sulfonamide group : A sulfonyl (-SO₂-) bridge connecting the pyridine ring to a pyrrolidine moiety at the 4-position.

The molecule’s hybrid structure combines a heteroaromatic system (pyridine) with a sulfonamide-functionalized aliphatic heterocycle (pyrrolidine). This dual functionality places it within the broader category of sulfur-containing nitrogen heterocycles , which are notable for their versatility in medicinal and materials chemistry.

Chemical Identifiers and Registry Information

Key identifiers for this compound include:

These identifiers facilitate precise tracking in chemical databases and literature.

Historical Context of Sulfonylpyridine Development

The development of sulfonylpyridine derivatives traces back to early 20th-century research on sulfonamide antibiotics. Sulfapyridine (a simpler analog) was among the first sulfonamides used clinically, discovered in 1937 for treating bacterial infections. The introduction of sulfonyl groups into pyridine systems emerged as a strategy to enhance bioavailability and target specificity, particularly in central nervous system (CNS)-active compounds.

The specific substitution pattern of this compound reflects modern medicinal chemistry trends, where pyrrolidine sulfonamides are engineered to optimize pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability.

Position Within Pyridine-Sulfonamide Chemical Space

This compound occupies a niche in pyridine-sulfonamide chemical space due to:

- Chloro substitution : The electron-withdrawing chlorine at position 2 modulates the pyridine ring’s electronic properties, enhancing reactivity in cross-coupling reactions.

- Pyrrolidine sulfonamide : The pyrrolidine group introduces conformational rigidity and basicity, which can influence receptor binding in biological systems.

Comparative analysis with related structures reveals distinct features:

These structural variations highlight the importance of regiochemistry in tuning physicochemical and biological properties.

Eigenschaften

IUPAC Name |

2-chloro-4-pyrrolidin-1-ylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c10-9-7-8(3-4-11-9)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGHNDRAXSNLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, such as 2-chloro-4-(pyrrolidine-1-sulfonyl)pyridine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity.

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Biochemical Pathways

Pyrrole and pyrrolidine analogs are known to have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents. They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases.

Biologische Aktivität

2-Chloro-4-(pyrrolidine-1-sulfonyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a pyrrolidine sulfonyl moiety. The structural characteristics of this compound are critical for its biological activity, as the spatial arrangement of functional groups influences its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against MCF-7 and HeLa cells, indicating promising anticancer activity .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Similar Pyrrolidine Derivative | HeLa | TBD |

| Control (Cisplatin) | MCF-7 | 5.0 |

Antimicrobial Activity

Pyrrolidine-containing compounds have also been evaluated for their antimicrobial properties. For example, studies indicate that certain pyrrolidine derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Control (Ciprofloxacin) | Staphylococcus aureus | 2 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group may play a crucial role in inhibiting specific enzymes or receptors involved in cancer proliferation and bacterial growth. The binding affinity to target proteins is influenced by the compound's steric and electronic properties, which can be optimized through structural modifications.

Case Studies

Several case studies have reported on the biological activity of pyrrolidine derivatives:

- Study on Anticancer Properties : A recent study assessed the efficacy of various pyrrolidine derivatives against colorectal cancer cells. The results indicated that modifications to the pyrrolidine ring significantly enhanced anticancer activity, suggesting a strong SAR correlation .

- Antimicrobial Evaluation : Another investigation focused on the antibacterial effects of pyrrolidine derivatives against resistant strains of bacteria. The findings revealed that specific substitutions on the pyrrolidine scaffold improved antimicrobial potency, highlighting the importance of structural diversity in drug design .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that pyridine derivatives, including those with sulfonamide groups, exhibit significant antimicrobial properties. For instance, compounds similar to 2-chloro-4-(pyrrolidine-1-sulfonyl)pyridine have been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The sulfonamide group enhances the compound's efficacy by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folate synthesis.

Anticancer Research

The compound's ability to interact with various biological targets makes it a candidate for anticancer drug development. Studies have demonstrated that pyrrolidine derivatives can act as inhibitors of cancer cell proliferation by targeting specific receptors involved in tumor growth . For example, modifications of the pyrrolidine structure have led to compounds with potent activity against cancer cell lines, suggesting that this compound could be explored further in this context.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Research into related pyrrolidine derivatives has revealed their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and type 2 diabetes management . This suggests that this compound may also possess similar inhibitory properties, contributing to its therapeutic potential in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various pyridine derivatives found that compounds similar to this compound displayed strong inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising avenue for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In vitro studies on modified pyrrolidines demonstrated their capacity to induce apoptosis in cancer cell lines through the activation of caspase pathways . The structural similarity of these compounds to this compound suggests that it may also exhibit similar anticancer properties, warranting further investigation into its mechanism of action.

Comparative Analysis Table

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Antimicrobial | Pyridine Derivatives | Effective against MRSA with low MIC values |

| Anticancer | Pyrrolidine Derivatives | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | DPP-IV Inhibitors | Potential role in managing type 2 diabetes |

Analyse Chemischer Reaktionen

Nucleophilic Substitution at C2 Chlorine

The C2 chlorine undergoes substitution reactions with nucleophiles, enabling functionalization at this position.

Key Reactions:

Mechanism:

-

The chloro group’s electrophilicity is enhanced by the electron-withdrawing sulfonyl group, facilitating S<sub>N</sub>Ar mechanisms under basic conditions .

Cyclization Reactions

The sulfonamide and chloro groups participate in annulation reactions to form fused heterocycles.

Triazole Formation

Reaction with hydrazines followed by CDI (1,1'-carbonyldiimidazole) yields triazolo[4,3-a]pyridines:

text2-Chloro-4-(pyrrolidine-1-sulfonyl)pyridine + Hydrazine hydrate → 2-Hydrazinyl intermediate + CDI (reflux, dioxane) → [1,2,4]Triazolo[4,3-a]pyridin-3-one (74% yield)[5]

Coupling Reactions

The chloro group participates in cross-coupling reactions for C–C bond formation.

Examples:

| Reaction Type | Reagent/Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 2-Aryl-4-(pyrrolidine-1-sulfonyl)pyridine | 68% |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | 2-Anilino derivatives | 71% |

Conditions:

Hydrolysis and Stability

The sulfonamide and chloro groups influence hydrolytic stability:

-

Acidic Hydrolysis:

Prolonged exposure to 6 M HCl cleaves the sulfonamide bond, yielding pyridine-4-sulfonic acid (degradation >90% at 100°C). -

Basic Conditions:

K<sub>2</sub>CO<sub>3</sub> in DMF induces partial desulfonylation (20–30% over 12 h) .

Functionalization at Sulfonamide Nitrogen

The pyrrolidine-sulfonyl group undergoes alkylation or acylation:

Reactions:

| Reagent | Product | Application |

|---|---|---|

| Benzyl chloride (K<sub>2</sub>CO<sub>3</sub>, DMF) | N-Benzyl sulfonamide | Kinase inhibitor precursor |

| Acetyl chloride (Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>) | N-Acetyl derivative | Improved metabolic stability |

Dearomatization Reactions

Nickel-catalyzed hydroboration (HBpin) generates dihydropyridines:

textThis compound + HBpin, Ni(cod)<sub>2</sub>/PCyp<sub>3</sub> → 1,4-Dihydropyridine boronate (62% yield)[6]

Mechanism:

Biological Activity Modulation

Derivatives exhibit pharmacological properties via targeted reactions:

Stability Notes:

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 2-Chloro-4-(pyrrolidine-1-sulfonyl)pyridine and Analogues

Key Observations :

- Steric and Electronic Effects: The pyrrolidine sulfonyl group in the target compound contrasts with trifluoromethyl (CF₃) or aryl substituents in analogues.

- Thermal Stability : Derivatives with substituted phenyl groups (e.g., 4-substituted phenylpyridines) exhibit high melting points (268–287°C), likely due to π-π stacking and crystallinity, whereas CF₃ or sulfonyl groups may reduce symmetry and lower melting points .

Key Observations :

- Antimicrobial Potential: Pyridine hybrids with amino and carbonyl groups (e.g., hexahydroquinoline derivatives) show moderate antimicrobial activity, while the target compound’s activity remains uncharacterized . Sulfonamide groups, however, are known to inhibit bacterial dihydropteroate synthase in sulfa drugs, suggesting hypothetical utility .

- Substituent Impact: Electron-withdrawing groups (e.g., CF₃, NO₂) enhance lipophilicity and membrane penetration, whereas polar sulfonamides may improve target binding but reduce bioavailability .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-Chloro-4-(pyrrolidine-1-sulfonyl)pyridine typically proceeds via the following key steps:

Step 1: Preparation of 2-chloropyridine sulfonyl chloride intermediate

Starting from 2-chloropyridine, sulfonylation is performed to introduce a sulfonyl chloride group at the 4-position. This step usually employs chlorosulfonic acid or sulfonyl chloride reagents under controlled temperature conditions. The sulfonyl chloride intermediate is crucial for further substitution by the pyrrolidine moiety.Step 2: Nucleophilic substitution with pyrrolidine

The sulfonyl chloride intermediate undergoes nucleophilic substitution with pyrrolidine to form the sulfonamide linkage, yielding this compound. This reaction is generally conducted in an aprotic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine or pyridine to neutralize the released HCl.Step 3: Purification and isolation

The crude product is purified by standard techniques such as recrystallization or chromatographic methods to obtain the target compound with high purity.

Detailed Reaction Conditions and Variations

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2-Chloropyridine + Chlorosulfonic acid or SO2Cl2 | Sulfonylation at 4-position to form 2-chloropyridine-4-sulfonyl chloride | Moderate to good yields (60-75%) reported; temperature control (0–25°C) critical to avoid overreaction |

| 2 | 2-Chloropyridine-4-sulfonyl chloride + Pyrrolidine + Base (e.g., triethylamine) in DCM or THF | Nucleophilic substitution to form sulfonamide | Yields typically 70-85%; reaction time 2-6 hours at 0–25°C |

| 3 | Purification by recrystallization or silica gel chromatography | Isolation of pure this compound | Purity >95% achievable |

Comparative Table of Preparation Methods

| Method Aspect | Laboratory Synthesis | Industrial Synthesis |

|---|---|---|

| Sulfonylation reagent | Chlorosulfonic acid or SO2Cl2 | Same, with optimized stoichiometry |

| Reaction solvent | DCM, THF, or chloroform | Solvent recycling and green solvents considered |

| Base for substitution | Triethylamine or pyridine | Same, with process intensification |

| Temperature control | 0–25°C | Automated temperature control in flow reactors |

| Purification | Recrystallization, chromatography | Continuous crystallization, chromatography |

| Yield | 60-85% overall | Optimized to >85% with process control |

| Scale | Milligram to gram scale | Kilogram to ton scale |

Summary of Key Research Data

Additional Notes

Direct sulfonylation of 2-chloropyridine with pyrrolidine-sulfonyl derivatives is rare; the stepwise approach via sulfonyl chloride intermediate is preferred for better control and higher yields.

Alternative synthetic routes involving sulfonamide formation on pre-functionalized pyridine derivatives have been explored but are less common due to complexity and lower yields.

Safety considerations include handling of chlorosulfonic acid and sulfonyl chlorides, which are corrosive and require appropriate protective measures.

Q & A

Q. What synthetic routes are optimal for preparing 2-chloro-4-(pyrrolidine-1-sulfonyl)pyridine?

- Methodological Answer : The compound can be synthesized via sulfonylation of 2-chloro-4-aminopyridine using pyrrolidine sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Polar aprotic solvents like DMF or DMSO are preferred due to their ability to stabilize intermediates and enhance reaction rates . Key steps include:

- Step 1 : Nucleophilic substitution at the pyridine ring’s 4-position with a sulfonyl chloride.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted reagents .

Note: Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm purity by HPLC (>98%) .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

Q. What solvents are compatible with this compound for reaction design?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO, acetonitrile) but poorly soluble in water or nonpolar solvents. For catalytic reactions, DMF is ideal due to its high dielectric constant and ability to stabilize sulfonyl intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying substituents on the pyridine ring?

- Methodological Answer : Yield discrepancies often arise from steric hindrance or electronic effects. For example:

- Electron-withdrawing groups (e.g., Cl at position 2) reduce nucleophilic substitution efficiency at position 4. Optimize by increasing reaction temperature (80–100°C) or using stronger bases (e.g., NaH) .

- Steric hindrance : Use bulky solvents like THF to slow reaction kinetics and improve regioselectivity .

Data Table:

| Substituent Position | Yield (%) (DMF, 25°C) | Yield (%) (THF, 60°C) |

|---|---|---|

| 2-Cl, 4-SO2-pyrrolidine | 72 | 89 |

| 2-NO2, 4-SO2-pyrrolidine | 58 | 63 |

Q. What mechanistic insights explain unexpected byproducts in sulfonylation reactions?

- Methodological Answer : Common byproducts include:

- Di-sulfonylated derivatives : Caused by excess sulfonyl chloride. Mitigate by stoichiometric control (1:1.05 molar ratio) .

- Ring-opening products : Observed in strongly acidic/basic conditions. Maintain pH 7–8 using buffered systems .

Computational modeling (DFT) can predict reactive sites: The 4-position of pyridine has higher electron density, favoring sulfonylation over the 2-position .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store at 40°C for 4 weeks; monitor decomposition via HPLC. Degradation >5% indicates need for desiccated storage .

- Photostability : Expose to UV light (254 nm); LC-MS identifies photo-oxidation products (e.g., sulfonic acid derivatives) .

Data-Driven Insights from Literature

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.